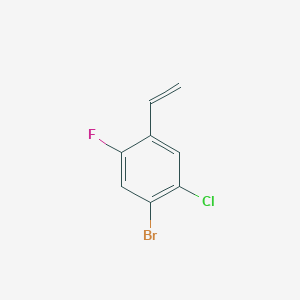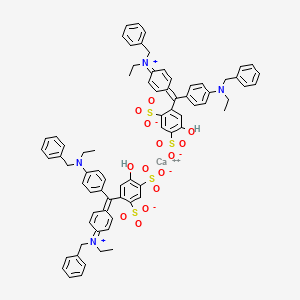
Acid Blue 5 (hemicalcium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid Blue 5 (hemicalcium) involves the reaction of triphenylmethane derivatives with sulfonic acid groups.
Industrial Production Methods
Industrial production of Acid Blue 5 (hemicalcium) involves large-scale sulfonation reactions under controlled conditions. The reaction is carried out in the presence of a catalyst and at elevated temperatures to ensure complete sulfonation. The resulting product is then purified and crystallized to obtain the final dye .
Chemical Reactions Analysis
Types of Reactions
Acid Blue 5 (hemicalcium) undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Acid Blue 5 (hemicalcium) can be reduced to its leuco form, which is colorless.
Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced leuco forms, and substituted analogs of Acid Blue 5 (hemicalcium) .
Scientific Research Applications
Acid Blue 5 (hemicalcium) has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures for microscopy to visualize cellular components.
Medicine: Utilized in diagnostic procedures and as a marker in medical imaging.
Industry: Applied in the manufacturing of cosmetics, cleaning products, and food coloring
Mechanism of Action
The mechanism of action of Acid Blue 5 (hemicalcium) involves its interaction with various molecular targets. In aqueous environments, the dye dissociates into its ionic components, which can interact with cellular structures and proteins. The dye’s sulfonic acid groups enable it to bind to specific sites, leading to its staining properties .
Comparison with Similar Compounds
Similar Compounds
- Patent Blue V sodium salt
- Brilliant Blue FCF
- Tartrazine
- Quinoline Yellow
- Brilliant Black BN
Uniqueness
Acid Blue 5 (hemicalcium) is unique due to its specific sulfonation pattern and the presence of calcium ions, which enhance its stability and staining properties. Compared to other similar dyes, it offers distinct advantages in terms of color intensity and binding affinity .
Properties
Molecular Formula |
C74H70CaN4O14S4 |
|---|---|
Molecular Weight |
1407.7 g/mol |
IUPAC Name |
calcium;4-[[4-[benzyl(ethyl)amino]phenyl]-[4-[benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulfonate |
InChI |
InChI=1S/2C37H36N2O7S2.Ca/c2*1-3-38(25-27-11-7-5-8-12-27)31-19-15-29(16-20-31)37(33-23-34(40)36(48(44,45)46)24-35(33)47(41,42)43)30-17-21-32(22-18-30)39(4-2)26-28-13-9-6-10-14-28;/h2*5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46);/q;;+2/p-2 |
InChI Key |
IKTWUFDSDVXCHN-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=CC(=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])O.CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=CC(=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2'-Bithiazole]-4,4'-dicarboxylicacid](/img/structure/B13143902.png)
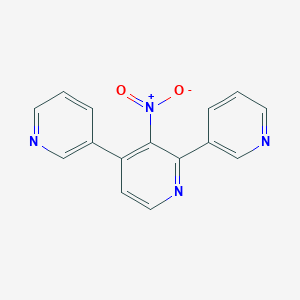

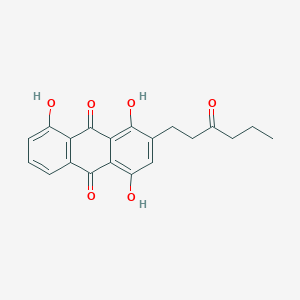
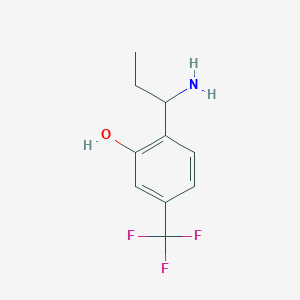
![7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13143944.png)
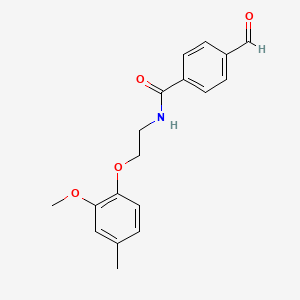
![2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline](/img/structure/B13143948.png)
![5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13143950.png)
![20-[3-[2-[Tert-butyl(diphenyl)silyl]oxyethylamino]propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B13143952.png)
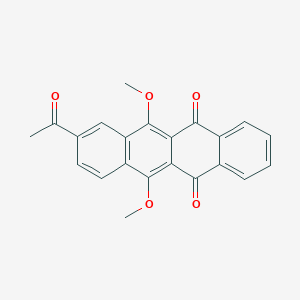
![2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13143954.png)
